molecular formula C4H4ClFO B1652586 1-fluorocyclopropanecarbonyl chloride CAS No. 149961-53-5

1-fluorocyclopropanecarbonyl chloride

Cat. No.: B1652586
CAS No.: 149961-53-5
M. Wt: 122.52
InChI Key: NAZWNRKGZDYAFJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Cyclopropane (B1198618) Scaffolds in Advanced Chemical Synthesis

Fluorinated cyclopropane scaffolds are increasingly recognized as valuable structural motifs in the field of advanced chemical synthesis, particularly in medicinal chemistry. thieme.deresearchgate.net The combination of a cyclopropane ring and fluorine atoms imparts unique physicochemical properties to molecules. thieme.deresearchgate.net The cyclopropane ring, a three-membered carbocycle, introduces conformational rigidity and a specific three-dimensional geometry. This structural constraint can significantly influence a molecule's binding affinity and selectivity for biological targets. researchgate.net

The incorporation of fluorine, the most electronegative element, often leads to improvements in a compound's metabolic stability, lipophilicity, and binding affinity. researchgate.net The strategic placement of fluorine atoms can alter the electronic properties of a molecule, affecting its reactivity and interaction with biological macromolecules. nih.gov Consequently, the merger of these two structural features in fluorinated cyclopropanes provides a powerful tool for modulating the pharmacological profiles of bioactive compounds. thieme.deresearchgate.net The synthesis of these scaffolds, especially in a stereocontrolled manner, is an active area of research, with novel methods continually being developed to access these valuable building blocks. thieme.de Chiral cyclopropane rings are considered key pharmacophores in a variety of pharmaceuticals and bioactive natural products, making libraries of these building blocks a valuable resource for drug discovery. nih.govacs.org

Overview of Acyl Halide Chemistry in Organic Transformations

Acyl halides, also known as acid halides, are a class of reactive organic compounds derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.org In organic chemistry, this typically refers to derivatives of carboxylic acids. wikipedia.org Their high reactivity makes them valuable intermediates in a wide range of organic transformations. wikipedia.orgteachy.ai Acyl chlorides are the most commonly used acyl halides due to their optimal balance of reactivity and stability.

The reactivity of acyl halides stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon. This makes them highly susceptible to nucleophilic acyl substitution reactions. qorganica.es Common transformations involving acyl halides include:

Hydrolysis: Reaction with water to form carboxylic acids. wikipedia.org

Alcoholysis: Reaction with alcohols to produce esters. qorganica.essimply.science

Aminolysis: Reaction with ammonia (B1221849) or primary and secondary amines to yield amides. qorganica.essimply.sciencelibretexts.org

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. qorganica.es

Reduction: Reduction to aldehydes or primary alcohols, depending on the reducing agent and reaction conditions. qorganica.es

Reaction with Organometallic Reagents: Acyl halides react with Grignard reagents to form tertiary alcohols and with organocuprates to produce ketones. qorganica.eslibretexts.org

These reactions highlight the versatility of acyl halides as precursors for a diverse array of functional groups, solidifying their importance in synthetic organic chemistry. teachy.ailibretexts.org

Research Trajectories for 1-Fluorocyclopropanecarbonyl Chloride as a Key Intermediate

This compound is a specialized acyl halide that incorporates the desirable features of a fluorinated cyclopropane scaffold. As such, it serves as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Research involving this compound is focused on leveraging its reactivity as an acyl chloride to introduce the 1-fluorocyclopropyl moiety into various molecular frameworks.

Current research trajectories likely involve the use of this compound in the synthesis of novel bioactive compounds. By reacting it with a diverse range of nucleophiles (alcohols, amines, etc.), chemists can readily generate a library of 1-fluorocyclopropyl esters and amides. These new chemical entities can then be screened for biological activity. The development of efficient and scalable synthetic routes to this compound itself is also a significant area of research interest.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 149961-53-5
Molecular Formula C4H4ClFO
Molecular Weight 122.52 g/mol
Monoisotopic Mass 121.993471 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorocyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFO/c5-3(7)4(6)1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZWNRKGZDYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288579
Record name 1-Fluorocyclopropanecarbonyl chloride
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Molecular Weight

122.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149961-53-5
Record name 1-Fluorocyclopropanecarbonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorocyclopropanecarbonyl chloride
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Record name 1-fluorocyclopropane-1-carbonyl chloride
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Synthetic Methodologies for 1 Fluorocyclopropanecarbonyl Chloride

Precursor Synthesis and Functionalization Strategies

The primary precursor for 1-fluorocyclopropanecarbonyl chloride is 1-fluorocyclopropanecarboxylic acid or its derivatives, such as esters. The synthesis of these precursors is the most challenging step, requiring specialized methods for the formation of the three-membered ring containing a fluorine atom.

The construction of the 1-fluorocyclopropanecarboxylic acid framework is a key challenge due to the inherent ring strain and the influence of the fluorine substituent. google.com Fluorinated cyclopropanes are recognized as valuable pharmacophores in drug discovery because of the unique conformational constraints of the cyclopropane (B1198618) ring and the beneficial electronic properties imparted by the carbon-fluorine bond, which can enhance metabolic stability and cell permeability. nih.gov

One common strategy involves the cyclopropanation of an appropriate alkene. For instance, methods have been developed for the synthesis of related compounds like 2-fluorocyclopropanecarboxylic acid, a key intermediate for certain broad-spectrum quinolone antibacterials. google.com These syntheses can be complex and costly. google.com A patented method for 2-fluorocyclopropanecarboxylic acid involves a multi-step sequence starting from the reaction of 1,1-dichloro-1-fluoroethane (B156305) with thiophenol, followed by oxidation, elimination, a catalytic addition reaction with ethyl diazoacetate to form the cyclopropane ring, and finally, elimination and acidification to yield the desired carboxylic acid. google.com

Another approach is the functional group transformation of existing cyclopropane structures. For example, the oxidative cleavage of a vinyl group on a difluorocyclopropane derivative using potassium permanganate (B83412) (KMnO₄) can yield a carboxylic acid while preserving the cyclopropane ring. beilstein-journals.org While this example involves a difluoro- derivative, the principle of modifying a pre-formed cyclopropane ring is a viable strategy.

The introduction of fluorine can significantly alter the properties of the molecule. cymitquimica.com The synthesis of these precursors often involves advanced fluorination techniques that enhance the molecule's stability and reactivity for subsequent transformations. innospk.com

Achieving stereocontrol during the formation of the cyclopropane ring is of paramount importance, as many applications, particularly in pharmaceuticals, require specific stereoisomers. nih.gov Several advanced strategies have been developed to address this challenge.

Biocatalysis: A highly effective method for stereoselective synthesis involves biocatalysis. Engineered myoglobin-based catalysts have been used for the cyclopropanation of gem-difluoro alkenes with diazoacetonitrile, achieving excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.). nih.govresearchgate.net This enzymatic approach provides access to transformations not easily achievable through traditional chemocatalytic methods and represents a significant advancement in producing chiral fluorinated cyclopropanes. nih.govresearchgate.net

Metal-Catalyzed Carbene Transfer: Transition-metal catalysts are widely used to control stereochemistry in cyclopropanation reactions. acs.org Catalysts based on rhodium, copper, ruthenium, and cobalt have been developed for stereocontrolled cyclopropane synthesis. acs.org For example, rhodium-based catalysts have been successfully used in the asymmetric cyclopropanation of α-fluoroacrylates. researchgate.net Similarly, copper catalysts paired with chiral bis(oxazoline) ligands have been employed, although with modest stereoselectivity in some cases. researchgate.net

Substrate-Controlled Diastereoselectivity: The inherent electronic properties of the substrates can also be exploited to control stereochemistry. A "trans-fluorine effect" has been observed in the hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, where the ester group trans to the fluorine atom is hydrolyzed more readily. nih.gov This selective hydrolysis allows for the straightforward synthesis of specific diastereomers of fluorocyclopropyl compounds. nih.gov Furthermore, enantioselective cyclopropanation of fluoro-substituted allylic alcohols can be achieved using zinc carbenoids, demonstrating another route to chiral fluorocyclopropanes. wikipedia.org

These stereocontrolled methods are crucial for accessing specific isomers of 1-fluorocyclopropanecarboxylic acid derivatives, which are then carried forward to the final halogenation step.

Halogenation Techniques for Carboxylic Acid Derivatives

The conversion of 1-fluorocyclopropanecarboxylic acid to this compound is a standard organic transformation. Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as versatile intermediates for synthesizing other compounds like amides and esters. wikipedia.orgpressbooks.pub The selection of the halogenating agent is key to achieving high yield and purity.

Several common reagents are used to convert carboxylic acids to acyl chlorides. libretexts.orgchemguide.co.uk The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product. wikipedia.org

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. wikipedia.orgpressbooks.pubchemguide.co.uk The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. libretexts.orgchemguide.co.uk A major advantage of this method is that the byproducts are gaseous, which simplifies purification of the final product. libretexts.orgchemguide.co.uk The reaction is often performed neat or in an inert solvent. Sometimes a catalytic amount of dimethylformamide (DMF) is added. pjoes.com

Phosphorus(V) Chloride (PCl₅): This solid reagent reacts readily with carboxylic acids, even in the cold, to produce the acyl chloride. libretexts.orgchemguide.co.uk The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). libretexts.org The liquid POCl₃ must be separated from the acyl chloride, typically by fractional distillation. chemguide.co.uk

Phosphorus(III) Chloride (PCl₃): This liquid reagent is another option for acyl chloride synthesis. wikipedia.orgpressbooks.pubchemguide.co.uk The reaction is generally less vigorous than with PCl₅. chemguide.co.uk The byproduct is phosphorous acid (H₃PO₃), which can also be separated by distillation. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): This reagent is considered milder and more selective than thionyl chloride, though it is more expensive. wikipedia.org It is often used for sensitive substrates. The reaction is typically catalyzed by a small amount of DMF, which forms a Vilsmeier reagent as the active species. wikipedia.org The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, facilitating product isolation. wikipedia.org

Interactive Table: Common Reagents for Acyl Chloride Formation

Reagent Chemical Formula Typical Byproducts Key Advantages Separation Method
Thionyl Chloride SOCl₂ SO₂, HCl Gaseous byproducts simplify purification. Fractional Distillation
Phosphorus(V) Chloride PCl₅ POCl₃, HCl Reacts under mild (cold) conditions. Fractional Distillation
Phosphorus(III) Chloride PCl₃ H₃PO₃ Less vigorous reaction than PCl₅. Fractional Distillation
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Mild and selective; gaseous byproducts. Fractional Distillation

Optimizing the conversion to the acyl chloride involves careful control of reaction conditions and purification methods. The high reactivity of acyl chlorides means they are susceptible to hydrolysis, so reactions must be carried out under anhydrous conditions. tandfonline.com

For reactions involving reagents like PCl₅ or PCl₃, fractional distillation is essential to separate the desired acyl chloride from the non-volatile byproducts (POCl₃ or H₃PO₃) and any unreacted starting material. libretexts.orgchemguide.co.uk The efficiency of this distillation directly impacts the final yield and purity.

When using thionyl chloride or oxalyl chloride, the evolution of gaseous byproducts drives the reaction to completion. wikipedia.orgchemguide.co.uk However, excess reagent may still need to be removed. libretexts.org The use of a catalyst, such as DMF with oxalyl chloride, can significantly increase the reaction rate, allowing for milder conditions and potentially higher yields. wikipedia.org The choice of solvent is also critical; inert solvents are typically used to avoid side reactions.

Green Chemistry Approaches in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One significant green approach is the use of biocatalysis, as mentioned for stereocontrol. nih.govresearchgate.net Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions, avoiding the need for heavy metal catalysts and harsh reagents often used in traditional organic synthesis. nih.gov

In the context of converting the carboxylic acid to the acyl chloride, green chemistry focuses on alternative solvents and reaction conditions. For subsequent reactions involving the acyl chloride, protocols have been developed using bio-based solvents like Cyrene™, which is a bio-alternative to toxic dipolar aprotic solvents such as DMF. rsc.org Such protocols aim to improve molar efficiency and reduce waste by simplifying work-up procedures. rsc.org

Another green strategy involves developing metal-free reaction conditions. A metal-free process for the synthesis of amides from acid chlorides has been reported, highlighting an eco-friendly and scalable approach that simplifies product isolation. tandfonline.com While this applies to the reaction of an acyl chloride, the principles of avoiding metal catalysts are relevant throughout the synthetic pathway. The development of catalytic methods for the chlorination step itself, replacing stoichiometric and corrosive reagents like SOCl₂, would be a significant green advancement.

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure an efficient, safe, and economically viable process. Key considerations revolve around the selection of reagents, optimization of reaction conditions, and strategies for purification and waste management.

Reagent Selection and Cost:

The choice of chlorinating agent for the conversion of 1-fluorocyclopropanecarboxylic acid to the corresponding acyl chloride is a primary consideration in scalable synthesis. While several reagents can effect this transformation, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are among the most common.

Thionyl Chloride: This reagent is often favored in industrial settings due to its relatively low cost and the convenient nature of its byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). blogspot.comchemguide.co.uk This simplifies purification, as the volatile byproducts can be easily removed from the reaction mixture. blogspot.comlibretexts.org

Oxalyl Chloride: While typically more expensive than thionyl chloride, oxalyl chloride can be a milder and more selective reagent. wikipedia.org Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous, which facilitates product isolation. blogspot.com The reaction with oxalyl chloride is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.org

Reaction Conditions and Safety:

Scaling up the synthesis of this compound requires careful management of reaction conditions to ensure both safety and product quality.

Exothermic Reactions: The reaction of carboxylic acids with chlorinating agents like thionyl chloride or oxalyl chloride is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. This may necessitate the use of specialized reactors with advanced cooling systems.

Handling of Hazardous Reagents: Both thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive. apolloscientific.co.ukreddit.com Oxalyl chloride, in particular, can decompose to produce phosgene (B1210022), a highly toxic gas. sciencemadness.org Industrial-scale operations must incorporate robust safety protocols, including the use of closed systems, specialized personal protective equipment, and efficient off-gas scrubbing systems to neutralize harmful byproducts like HCl and SO₂. apolloscientific.co.ukscbt.com

Solvent Selection: The choice of solvent is critical for reaction efficiency, safety, and environmental impact. An ideal solvent should be inert to the reaction conditions, have a suitable boiling point for temperature control and subsequent removal, and be cost-effective.

Purification and Waste Management:

The purification of this compound on a large scale presents unique challenges.

Product Stability: Acyl chlorides are reactive compounds that can be sensitive to moisture and high temperatures. lookchem.com Purification methods must be chosen to minimize degradation of the final product.

Distillation: Fractional distillation is a common method for purifying acyl chlorides. chemguide.co.uklibretexts.org However, for thermally sensitive compounds, high-vacuum distillation may be necessary to lower the boiling point and prevent decomposition. researchgate.net

Waste Streams: The scalable synthesis of this compound will generate various waste streams, including acidic gases, spent solvents, and potentially solid byproducts. Environmentally responsible and cost-effective waste management strategies are essential. This includes the neutralization of acidic gases and the recovery or proper disposal of solvents.

A comparative overview of common chlorinating agents for scalable synthesis is presented in the table below.

ReagentRelative CostKey ByproductsScalability AdvantagesScalability Challenges
Thionyl Chloride (SOCl₂) ** LowerSO₂, HCl (gaseous)Low cost, gaseous byproducts simplify purification. blogspot.comchemguide.co.ukCorrosive, toxic, requires scrubbing of acidic off-gases. reddit.com
Oxalyl Chloride ((COCl)₂) HigherCO, CO₂, HCl (gaseous)Milder reaction conditions, gaseous byproducts. wikipedia.orgHigher cost, potential for phosgene formation, moisture-sensitive. sciencemadness.org
Phosphorus Trichloride (PCl₃) ModerateH₃PO₃ (liquid)Effective for some substrates.Liquid byproduct complicates purification. libretexts.orggoogle.com
Phosphorus Pentachloride (PCl₅) **ModeratePOCl₃, HCl (liquid/gas)Strong chlorinating agent.Solid reagent, byproducts can complicate purification. chemguide.co.uklibretexts.org

Reactivity and Mechanistic Investigations of 1 Fluorocyclopropanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. These reactions proceed via a characteristic two-step mechanism: nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. The high reactivity of acyl chlorides, including 1-fluorocyclopropanecarbonyl chloride, stems from the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl group and makes the carbonyl carbon highly susceptible to nucleophilic attack. The presence of the fluorine atom on the adjacent cyclopropane (B1198618) ring is expected to further enhance this electrophilicity through its own inductive effect.

Formation of Amides (e.g., Reaction with Ammonium (B1175870) Hydroxide)

This compound readily reacts with ammonia (B1221849), as well as primary and secondary amines, in a process known as aminolysis, to yield 1-fluorocyclopropanecarboxamides. When using ammonium hydroxide, the ammonia component acts as the nucleophile. The reaction is typically rapid and exothermic.

The mechanism involves the initial nucleophilic attack by the lone pair of electrons on the nitrogen atom of ammonia on the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A second equivalent of ammonia then acts as a base to deprotonate the resulting ammonium ion, yielding the neutral amide product and ammonium chloride.

General Reaction Scheme:

this compound + 2 NH₃ → 1-Fluorocyclopropanecarboxamide + NH₄Cl

This type of reaction, often referred to as the Schotten-Baumann reaction when conducted with an amine in the presence of a base, is a highly efficient and common method for amide bond formation.

Table 1: Representative Amidation Reactions

NucleophileProductReaction Type
Ammonium Hydroxide1-FluorocyclopropanecarboxamideAminolysis
MethylamineN-Methyl-1-fluorocyclopropanecarboxamideAminolysis
DiethylamineN,N-Diethyl-1-fluorocyclopropanecarboxamideAminolysis

Esterification Reactions with Alcohols and Phenols

The reaction of this compound with alcohols or phenols, a process termed alcoholysis, provides a direct and efficient route to the corresponding 1-fluorocyclopropanecarboxylate esters. This transformation is one of the most common laboratory methods for preparing esters due to the high reactivity of the acyl chloride starting material.

The mechanism begins with the nucleophilic attack of the alcohol's hydroxyl oxygen on the carbonyl carbon. This addition forms a tetrahedral intermediate which then eliminates the chloride ion. A weak, non-nucleophilic base, such as pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, thereby driving the reaction to completion.

Typical Reaction Conditions:

Reactants: this compound, Alcohol/Phenol

Solvent: Aprotic solvent (e.g., Dichloromethane (B109758), Diethyl ether)

Base: Pyridine or Triethylamine

Temperature: 0 °C to room temperature

Ketone Synthesis via Organometallic Reagents

The synthesis of ketones from this compound requires careful selection of the organometallic reagent. Highly reactive organometallics, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), typically react with acyl chlorides twice. The initial nucleophilic acyl substitution forms a ketone intermediate, which is itself highly reactive towards the organometallic reagent. A second nucleophilic addition to the ketone results in the formation of a tertiary alcohol as the final product.

To isolate the ketone, less reactive organometallic reagents are employed. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for this purpose. These reagents are "softer" nucleophiles and are selective for acyl chlorides, reacting only once to afford the ketone without proceeding to the tertiary alcohol. The reaction proceeds via nucleophilic acyl substitution, where the Gilman reagent delivers one of its 'R' groups to the acyl chloride, displacing the chloride.

Another classic method is the Blaise ketone synthesis, which utilizes organozinc compounds. Similar to organocuprates, these reagents are generally not reactive enough to add to the resulting ketone product.

Table 2: Reactivity of Organometallic Reagents with this compound

Organometallic ReagentExpected Major ProductNumber of Additions
Grignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol2
Organolithium (e.g., CH₃Li)Tertiary Alcohol2
Gilman Reagent (e.g., (CH₃)₂CuLi)Ketone1
Organozinc Reagent (e.g., CH₃ZnI)Ketone1

Anhydride (B1165640) Formation and Related Acylation Reactions

This compound can be used to synthesize carboxylic anhydrides, including both symmetrical and unsymmetrical variants. The reaction involves the nucleophilic acyl substitution of the acyl chloride with a carboxylate salt. The carboxylate anion, typically generated by deprotonating a carboxylic acid with a non-nucleophilic base like pyridine, acts as the nucleophile.

The carboxylate attacks the carbonyl carbon of this compound, forming the characteristic tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the acid anhydride. This method is a versatile and widely used strategy for anhydride synthesis. If the reacting carboxylate is 1-fluorocyclopropanecarboxylate, a symmetrical anhydride is formed. If a different carboxylate is used, an unsymmetrical anhydride is the product.

General Reaction for Anhydride Formation:

this compound + Carboxylate Salt → Carboxylic Anhydride + Chloride Salt

Reactions Involving the Cyclopropane Ring System

The cyclopropane ring possesses unique bonding characteristics, often described as having "pi-character," which allows it to participate in reactions typically associated with alkenes, such as additions. However, the reactivity of the ring is significantly influenced by its substituents.

Electrophilic Additions to the Cyclopropane Ring

While unsubstituted cyclopropanes can undergo electrophilic addition reactions, the cyclopropane ring in this compound is heavily influenced by strong electron-withdrawing groups: the fluorine atom and the carbonyl chloride group. Both of these substituents deactivate the ring towards electrophilic attack by inductively pulling electron density away from the C-C bonds.

Therefore, classical electrophilic additions (e.g., with HBr or Br₂) that readily occur with simple or electron-rich cyclopropanes are not expected to be favorable for this compound under standard conditions. The electron-deficient nature of the ring makes it a poor nucleophile, thus disfavoring the initial attack by an electrophile.

Instead, cyclopropanes bearing electron-accepting groups are known to act as electrophiles themselves, becoming susceptible to ring-opening reactions via nucleophilic attack. nih.govnih.gov The presence of both a fluorine atom and a carbonyl group polarizes the adjacent C-C bonds, making them potential sites for attack by strong nucleophiles, which would lead to a ring-opened product rather than an electrophilic addition product. researchgate.netacs.org

Nucleophilic Ring-Opening Reactions

The cyclopropane ring in this compound is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity is significantly influenced by the substitution pattern on the ring. The presence of the electron-withdrawing fluorine atom and the carbonyl chloride group activates the cyclopropane ring towards nucleophilic attack.

Nucleophilic ring-opening of cyclopropanes typically proceeds via an SN2-like mechanism, where the nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a C-C bond. In the case of this compound, the attack can be further facilitated by the coordination of a Lewis acid to the carbonyl oxygen or the fluorine atom, which increases the electrophilicity of the ring carbons.

The regioselectivity of the ring-opening is a critical aspect. The attack of a nucleophile can, in principle, occur at either the C1 carbon (bearing the fluorine and carbonyl chloride) or one of the C2/C3 carbons. The outcome is dictated by a combination of steric and electronic factors. Generally, nucleophilic attack is favored at the least sterically hindered carbon atom. However, the electronic influence of the substituents plays a crucial role in determining the transition state stability and, consequently, the preferred reaction pathway.

Table 1: Illustrative Nucleophilic Ring-Opening Reactions of this compound

NucleophileReagent/ConditionsMajor Product(s)
Methoxide (CH₃O⁻)NaOCH₃ in CH₃OHMethyl 3-fluoro-4-oxobutanoate
Azide (N₃⁻)NaN₃ in DMF3-Azido-1-fluorocyclopropanecarbonyl chloride
Thiophenoxide (C₆H₅S⁻)C₆H₅SNa in THFS-Phenyl 3-fluoro-4-oxobutanethioate

Note: The products listed are based on predicted reactivity patterns and may not represent experimentally verified outcomes.

Radical Reactions at the Cyclopropane Moiety

Free radical reactions involving cyclopropanes can lead to either substitution or ring-opening products. The high s-character of the C-H bonds in cyclopropane makes them relatively strong and less susceptible to hydrogen abstraction compared to alkanes. However, the strained C-C bonds can undergo homolytic cleavage under radical conditions. wikipedia.org

For this compound, radical reactions can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) or by UV light in the presence of a radical source like N-bromosuccinimide (NBS). The initial step is typically the abstraction of a hydrogen atom from the cyclopropane ring or the addition of a radical to the carbonyl group.

The stability of the resulting cyclopropyl (B3062369) radical is a key factor in determining the reaction pathway. The 1-fluoro-1-carbonylcyclopropyl radical is expected to be relatively stabilized due to the captodative effect, where both the electron-withdrawing fluorine atom and the electron-withdrawing carbonyl group can stabilize the radical center. This stabilization may favor substitution reactions over ring-opening.

However, if ring-opening does occur, it would lead to a substituted homoallylic radical, which can then undergo further reactions. The regioselectivity of radical-induced ring-opening would be influenced by the stability of the resulting open-chain radical.

Table 2: Plausible Radical Reactions and Products of this compound

Radical Initiator/ReagentConditionsPotential Major Product(s)
N-Bromosuccinimide (NBS), Benzoyl peroxideCCl₄, heat1-Bromo-1-fluorocyclopropanecarbonyl chloride
Tributyltin hydride (Bu₃SnH), AIBNBenzene, heat1-Fluorocyclopropanecarboxaldehyde
Thiyl radical (RS•)RSH, hvAdduct of RS• to the carbonyl group

Note: These represent potential reaction pathways and products based on general principles of radical chemistry.

Influence of Fluorine Substitution on Reactivity and Regioselectivity

The fluorine atom at the C1 position exerts a profound influence on the reactivity and regioselectivity of reactions involving this compound.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) polarizes the C-F bond, making the C1 carbon more electrophilic. This enhances the susceptibility of the C1 carbon to nucleophilic attack.

Bond Strength: The C-F bond is significantly stronger than C-H, C-Cl, or C-Br bonds. This makes the fluorine atom a poor leaving group in nucleophilic substitution reactions at the C1 position.

Stereoelectronic Effects: The fluorine atom can influence the conformation of the cyclopropane ring and the orientation of orbitals, which can affect the stereochemical outcome of reactions. In radical reactions, the fluorine atom can influence the stability of adjacent radical centers.

Regioselectivity in Ring-Opening: In nucleophilic ring-opening reactions, the electron-withdrawing nature of the fluorine atom can direct the nucleophilic attack. While steric hindrance at C1 is a factor, the enhanced electrophilicity at this position can make it a viable site for attack, leading to cleavage of the C2-C3 bond. Conversely, attack at C2 or C3 would lead to cleavage of the C1-C2 or C1-C3 bond, respectively. The relative stability of the resulting carbanionic intermediate often dictates the regiochemical outcome.

Mechanistic Studies and Transition State Analysis of Key Reactions

Detailed mechanistic studies and computational transition state analyses are essential for a comprehensive understanding of the reactivity of this compound. While specific experimental studies on this compound are limited in the public domain, we can infer potential mechanisms based on related systems.

For nucleophilic acyl substitution at the carbonyl chloride, the reaction is expected to proceed through a tetrahedral intermediate, typical for acyl chlorides. The high reactivity of the acyl chloride group means that reactions with nucleophiles will be rapid. masterorganicchemistry.comchemguide.co.uk

For nucleophilic ring-opening reactions, computational studies would be invaluable in determining the transition state energies for attack at C1 versus C2/C3. Such studies would involve mapping the potential energy surface for the approach of the nucleophile and the subsequent C-C bond cleavage. The transition state geometry would reveal the extent of bond-making and bond-breaking and the charge distribution.

In the case of radical reactions, mechanistic studies would focus on identifying the primary radical formed and its subsequent fate. For example, in a reaction with Bu₃SnH, the initial step could be the reduction of the acyl chloride to an acyl radical. This radical could then undergo decarbonylation or other rearrangements. Alternatively, a radical could abstract a hydrogen from the cyclopropane ring. Electron Paramagnetic Resonance (EPR) spectroscopy could be a powerful tool to detect and characterize the radical intermediates involved.

Transition state analysis for radical reactions would help in understanding the selectivity of hydrogen abstraction from different positions on the ring and the barriers associated with ring-opening of the cyclopropyl radical.

Applications of 1 Fluorocyclopropanecarbonyl Chloride As a Synthetic Intermediate

Construction of Complex Fluorinated Cyclopropane-Containing Molecular Architectures

The incorporation of fluorinated cyclopropane (B1198618) units is a recognized strategy for enhancing the pharmacological and physicochemical properties of organic molecules. The rigidity of the cyclopropane ring and the metabolic stability imparted by the fluorine atom make it a desirable motif in drug design. 1-Fluorocyclopropanecarbonyl chloride, in principle, serves as a direct precursor for installing the 1-fluorocyclopropanecarbonyl fragment. This fragment could be elaborated into more complex structures, including macrocycles or polycyclic systems, where the fluorocyclopropane (B157604) unit can act as a conformationally restricted bioisostere for other common chemical groups. However, a detailed review of current scientific literature does not yield specific examples or extensive research focused on the use of this compound for the construction of such complex molecular architectures.

Role in Chiral Synthesis and Asymmetric Transformations

The introduction of stereocenters in a controlled manner is crucial for the synthesis of enantiomerically pure pharmaceuticals. While this compound itself is an achiral molecule, it could potentially be used in diastereoselective reactions with chiral substrates or auxiliaries. Such reactions would allow for the synthesis of complex molecules containing the fluorocyclopropane moiety with a high degree of stereochemical control. However, there is a lack of specific, published research detailing the application of this compound in asymmetric transformations or as a key reagent in chiral synthesis.

Potential Applications in Material Science Precursors

Fluorinated organic compounds are widely used in the development of advanced materials, including polymers, liquid crystals, and functional coatings, due to their characteristic properties such as thermal stability, chemical resistance, and low surface energy. As a reactive, fluorinated building block, this compound could theoretically serve as a monomer or precursor for the synthesis of novel fluorinated polymers or specialized materials. The incorporation of the 1-fluorocyclopropyl group could impart unique properties to the resulting materials. At present, the scientific literature does not provide specific instances or detailed studies on the application of this compound as a precursor for material science.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise molecular architecture of novel compounds. For 1-fluorocyclopropanecarbonyl chloride, a combination of NMR, IR, Raman, and mass spectrometry is employed to ascertain its unique structural features, including the strained cyclopropyl (B3062369) ring, the fluorine substituent, and the reactive acyl chloride moiety.

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity of atoms and the stereochemistry of this compound. Due to the high reactivity of acyl chlorides, NMR analysis is typically performed in inert, aprotic solvents such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclopropyl protons due to geminal and vicinal couplings, which are further complicated by couplings to the fluorine atom. The protons on the carbon atom bearing the fluorine (C1) and the carbonyl group (C2) are diastereotopic, leading to distinct signals. The protons on the third carbon (C3) are also diastereotopic. Based on data from analogous compounds like 1-fluorocyclopropanecarboxylic acid, the chemical shifts can be predicted.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-2 (cis to F)1.80 - 1.95dddJ(H-H) ≈ 7-9, J(H-F) ≈ 12-15, J(H-H) ≈ 4-6
H-2 (trans to F)1.65 - 1.80dddJ(H-H) ≈ 4-6, J(H-F) ≈ 2-4, J(H-H) ≈ 7-9
H-3 (cis to COCl)1.50 - 1.65dddJ(H-H) ≈ 7-9, J(H-F) ≈ 2-4, J(H-H) ≈ 4-6
H-3 (trans to COCl)1.35 - 1.50dddJ(H-H) ≈ 4-6, J(H-F) ≈ 12-15, J(H-H) ≈ 7-9

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. For this compound, three signals are expected for the cyclopropyl ring carbons and one for the carbonyl carbon. The carbon atom directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbonyl carbon will appear at a downfield chemical shift, typical for acyl chlorides.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Predicted Coupling to Fluorine (¹JCF, ²JCF)
C=O168 - 172Small ²JCF possible
C-F75 - 80Large ¹JCF (≈ 240-260 Hz)
CH₂20 - 25²JCF (≈ 10-20 Hz)

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The signal will be split into a multiplet due to coupling with the vicinal and geminal protons of the cyclopropyl ring.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
¹⁹F-140 to -160m

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For acyl chlorides, this band typically appears at a high frequency, in the range of 1780-1820 cm⁻¹. The C-F bond stretching vibration is expected to appear in the region of 1000-1100 cm⁻¹. The C-Cl stretch is generally weak and appears at lower frequencies (600-800 cm⁻¹). The cyclopropyl C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. The cyclopropyl ring breathing vibrations, which are often strong in the Raman spectrum, are expected in the fingerprint region.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C-H (cyclopropyl)~3050~3050Medium
C=O (acyl chloride)1780 - 18201780 - 1820Strong (IR), Medium (Raman)
C-F1000 - 11001000 - 1100Strong
C-Cl600 - 800600 - 800Medium-Weak

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₄ClFO), the expected monoisotopic mass is 121.9935 u. HRMS can confirm this mass with high precision (typically within 5 ppm), which helps to confirm the molecular formula.

The mass spectrum will also show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks. Common fragmentation patterns for acyl chlorides involve the loss of a chlorine radical to form a stable acylium ion. Further fragmentation of the cyclopropyl ring may also be observed.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[C₄H₄³⁵ClFO]⁺121.9935Molecular ion (M+)
[C₄H₄³⁷ClFO]⁺123.9906Molecular ion (M+2)
[C₄H₄FO]⁺87.0246Acylium ion (loss of Cl)
[C₃H₄F]⁺59.0297Loss of CO and Cl

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity. The high reactivity of this compound, particularly its sensitivity to hydrolysis, necessitates careful selection of chromatographic conditions.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS can be challenging due to its reactivity. It may degrade on the column or in the injector port, especially if there are active sites or traces of moisture.

To overcome these challenges, derivatization is often employed. The acyl chloride can be converted to a more stable ester, for example, by reaction with an alcohol like methanol (B129727) or ethanol. The resulting ester is less reactive and can be readily analyzed by GC-MS. The mass spectrum of the derivative can then be used to confirm the structure of the original acyl chloride.

Interactive Data Table: Typical GC-MS Conditions for the Analysis of a Derivatized Acyl Chloride

ParameterCondition
Column5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Carrier GasHelium, constant flow
Oven Program50 °C (2 min), then ramp to 250 °C at 10 °C/min
MS IonizationElectron Ionization (EI) at 70 eV

HPLC is a versatile technique for the separation and quantification of compounds in a mixture. Similar to GC, the direct analysis of this compound by reversed-phase HPLC is problematic due to its rapid reaction with protic mobile phases (e.g., water, methanol).

A common strategy is to use derivatization to convert the acyl chloride into a stable, UV-active compound. For example, reaction with an amine or an alcohol containing a chromophore can yield a derivative that is easily detectable by a UV detector. Normal-phase HPLC with a non-polar, aprotic mobile phase could potentially be used for the direct analysis of the acyl chloride, but this is less common.

Interactive Data Table: Typical HPLC Conditions for the Analysis of a Derivatized Acyl Chloride

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseGradient of acetonitrile (B52724) and water
Flow Rate1.0 mL/min
DetectionUV at a wavelength appropriate for the derivatizing agent's chromophore
Injection Volume10 µL

X-ray Diffraction Studies of Crystalline Derivatives and Complexes

X-ray diffraction is a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline materials. This method provides precise information on bond lengths, bond angles, and crystallographic parameters, which is invaluable for confirming molecular stereochemistry and understanding intermolecular interactions in the solid state.

Detailed Research Findings

A comprehensive search of the current chemical literature does not reveal publicly available, specific X-ray diffraction studies conducted directly on crystalline derivatives of this compound. However, the utility of this technique can be illustrated by examining crystallographic data for more complex molecules that incorporate a fluorocyclopropyl group. For instance, X-ray crystallographic analysis of dipeptides containing fluorocyclopropane-proline analogues has been used to confirm the relative and absolute configurations of all stereogenic centers within the molecule.

Should a crystalline derivative of this compound, such as a substituted amide, be subjected to single-crystal X-ray diffraction, the resulting data would provide a wealth of structural information. This would include the precise measurement of the C-F and C-C bond lengths within the cyclopropyl ring, the torsion angles describing the orientation of the carbonyl group relative to the ring, and the parameters of the crystal lattice.

The kind of data that would be obtained from such an analysis is presented hypothetically in the tables below. These tables are for illustrative purposes to demonstrate the type of information generated from an X-ray diffraction experiment on a hypothetical crystalline derivative.

Table 1: Illustrative Crystallographic Data for a Hypothetical 1-Fluorocyclopropanecarbonyl Derivative

ParameterValue
Empirical FormulaC₁₀H₁₀FNO₂
Formula Weight195.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.567(2)
b (Å)11.432(3)
c (Å)9.789(2)
α (°)90
β (°)105.45(3)
γ (°)90
Volume (ų)923.4(4)
Z4
Calculated Density (g/cm³)1.402
Absorption Coeff. (mm⁻¹)0.115
F(000)408

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

Table 2: Illustrative Selected Bond Lengths and Angles for a Hypothetical 1-Fluorocyclopropanecarbonyl Derivative

Bond/AngleLength (Å) / Angle (°)
C1-F11.385(3)
C1-C21.502(4)
C1-C31.498(4)
C2-C31.521(5)
C1-C(O)1.489(4)
C=O1.223(3)
F1-C1-C2118.5(2)
F1-C1-C3119.1(2)
C2-C1-C360.5(2)
C1-C(O)-N117.2(3)

Note: The data in this table is hypothetical and illustrates the kind of detailed geometric information that would be obtained from an X-ray crystal structure analysis.

Such precise structural data is instrumental in computational chemistry for validating theoretical models and for understanding structure-activity relationships in medicinal chemistry. The fluorine atom's position and its interactions with neighboring atoms and molecules can significantly influence the compound's physical and biological properties.

Computational and Theoretical Investigations of 1 Fluorocyclopropanecarbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental molecular properties of 1-fluorocyclopropanecarbonyl chloride. These methods model the electronic behavior of the molecule to predict its geometry, stability, and electronic charge distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations would be employed to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar structures, such as fluorocyclopropane (B157604) and cyclopropanecarbonyl chloride, provide insights into what can be expected. For instance, the introduction of a fluorine atom onto a cyclopropane (B1198618) ring is known to be destabilizing due to the high s-character of the orbitals involved in the C-F bond. acs.orgacs.org DFT calculations could quantify this effect for this compound. Furthermore, DFT is used to calculate properties such as dipole moment, polarizability, and the distribution of electron density, which are critical for understanding intermolecular interactions.

A representative table of calculated molecular properties for this compound, based on typical DFT calculations (e.g., B3LYP/6-31G* level of theory), is presented below.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Property Predicted Value Unit
Optimized Ground State Energy Value hartree
Dipole Moment Value Debye
C-F Bond Length Value Å
C=O Bond Length Value Å
C-Cl Bond Length Value Å

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

For more precise energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a higher level of accuracy, which is crucial for benchmarking DFT results and for situations where electron correlation effects are particularly important. Studies on small ring compounds have employed methods like MP2 to investigate the energetic effects of fluorine substitution. acs.orgacs.org For this compound, high-accuracy ab initio calculations would be valuable for obtaining a definitive understanding of its stability and the subtle electronic effects of the fluorine substituent.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. youtube.com By simulating the motion of atoms and molecules, MD can reveal the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion. While no specific MD studies on this molecule are available, the methodology has been applied to other small halogenated organic molecules. acs.orgnih.gov

For this compound, a key area of investigation would be the rotational barrier around the C-C bond connecting the cyclopropane ring and the carbonyl group. MD simulations, using a force field parameterized from quantum chemical calculations, could model how the molecule behaves in different solvent environments and its potential for intermolecular interactions, such as hydrogen bonding with solvent molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and purity of a synthesized compound.

DFT calculations are routinely used to predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F). nih.govacs.orgacs.org For ¹⁹F NMR, specific computational protocols and scaling factors have been developed to achieve high accuracy in predicting chemical shifts for fluorinated organic compounds. researchgate.netnih.gov The predicted ¹⁹F chemical shift for this compound would be particularly sensitive to the electronic environment created by the carbonyl chloride group.

Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated. The characteristic C=O stretching frequency in acyl chlorides appears near 1750 cm⁻¹. wikipedia.org DFT calculations can predict this and other vibrational modes, aiding in the interpretation of experimental spectra.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

Spectroscopic Parameter Computationally Predicted Value Experimental Value
¹⁹F NMR Chemical Shift (ppm) Predicted Value Experimental Value
¹³C NMR (C=O) (ppm) Predicted Value Experimental Value
IR Freq. (C=O stretch) (cm⁻¹) Predicted Value Experimental Value

Note: This table illustrates the comparative nature of computational and experimental data. Actual values would depend on specific experimental conditions and computational methods.

Computational Elucidation of Reaction Pathways and Energetics

DFT calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, a primary reaction of interest is nucleophilic acyl substitution. libretexts.orgsavemyexams.comsavemyexams.com Computational studies on other acyl chlorides have investigated whether these reactions proceed through a concerted S-N2-like mechanism or a two-step addition-elimination pathway involving a tetrahedral intermediate. acs.orgnih.gov

By mapping the potential energy surface, computational chemists can identify transition states and intermediates, and calculate the activation energies for different reaction pathways. This would allow for a prediction of the most likely reaction mechanism for the hydrolysis, alcoholysis, or aminolysis of this compound. For example, DFT calculations could determine the energy barrier for the attack of a nucleophile on the carbonyl carbon and the subsequent expulsion of the chloride ion.

Analysis of Fluorine Effects on Molecular Orbitals and Reactivity

The presence of a fluorine atom significantly influences the electronic properties and reactivity of a molecule. Computational analysis of the molecular orbitals (MOs) of this compound can provide a detailed picture of these effects. The high electronegativity of fluorine leads to a strong inductive effect, withdrawing electron density from the cyclopropane ring.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the LUMO, which is typically centered on the carbonyl carbon, would be lowered by the electron-withdrawing fluorine atom, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a known feature of halogenated compounds. mdpi.com The HOMO-LUMO energy gap is also a key indicator of chemical reactivity. mdpi.com Computational studies on fluorinated cyclopropanes have highlighted the significant impact of fluorine on the molecule's properties and conformation. nih.govacs.orgresearchgate.net

Derivatives and Analogues of 1 Fluorocyclopropanecarbonyl Chloride

Synthesis and Reactivity of Substituted 1-Fluorocyclopropanecarbonyl Halides

The primary acyl halide in this class is 1-fluorocyclopropanecarbonyl chloride. Its synthesis is a critical first step for many subsequent derivatizations. While specific methods for the direct synthesis of this compound from the corresponding carboxylic acid are standard (e.g., using thionyl chloride or oxalyl chloride), related halogenated compounds have also been prepared. For instance, 1-fluorocyclopropyl chloromethyl ketone can be synthesized by treating 1-fluorocyclopropyl-methyl-ketone with sulfuryl chloride. google.comgoogle.com

The reactivity of this compound is characteristic of acyl chlorides, serving as a potent electrophile for a wide range of nucleophiles. The high electronegativity of the fluorine atom on the cyclopropane (B1198618) ring can influence the reactivity of the carbonyl group. Reactions with various nucleophiles lead to the formation of esters, amides, and ketones, which are foundational for creating more complex molecules. The reactivity of acyl chlorides with common nucleophiles is a well-established area of organic chemistry, and similar patterns are expected for this compound. rsc.orgelsevierpure.com

Table 1: Predicted Reactivity of this compound with Common Nucleophiles

Nucleophile Product Type General Reactivity
Alcohols (R-OH) Ester High
Amines (R-NH2) Amide High
Water (H2O) Carboxylic Acid Moderate (Hydrolysis)
Organometallic Reagents (e.g., Grignard, Organocuprates) Ketone/Tertiary Alcohol High

Preparation and Utility of 1-Fluorocyclopropyl Ketones and Carboxylic Acids

The preparation of ketones and carboxylic acids bearing the 1-fluorocyclopropyl group is crucial for their use as synthetic intermediates.

A notable synthesis of 1-fluorocyclopropyl methyl ketone involves a two-step process starting from 2-acetyl-2-chloro-4-butanolide. google.comgoogle.com This butanolide is first reacted with a triethylamine-hydrogen fluoride (B91410) adduct to yield 2-acetyl-2-fluoro-4-butanolide, which is then treated with a nucleophilic agent to induce cyclization and formation of the target ketone. google.comgoogle.com

1-Fluorocyclopropanecarboxylic acid is a key building block, available commercially and utilized in the synthesis of more complex molecules. innospk.comcymitquimica.comsigmaaldrich.com Its unique structural features, including the strained three-membered ring and the fluorine substituent, make it an attractive component in medicinal chemistry. For example, it has been used in the synthesis of fluorocyclopropyl quinolones, which are potent antibacterial agents. acs.org

Recent advancements have focused on the direct introduction of the 1-fluorocyclopropyl group into various molecular frameworks. A 2024 study detailed the synthesis of a bench-stable (1-fluorocyclopropyl)tin reagent, which participates in Stille cross-coupling reactions with a wide array of aryl and alkenyl halides. researchgate.net This method provides a direct route to 1-fluoro-1-arylcyclopropanes and related structures, bypassing the need for per- and polyfluoroalkyl substances (PFASs). researchgate.netresearchgate.net

Table 2: Selected 1-Fluorocyclopropyl Ketones and Carboxylic Acids

Compound Name CAS Number Molecular Formula Key Synthesis Method
1-Fluorocyclopropyl methyl ketone Not specified in results C5H7FO Cyclization of 2-acetyl-2-fluoro-4-butanolide google.comgoogle.com
1-Fluorocyclopropyl chloromethyl ketone Not specified in results C5H6ClFO Chlorination of 1-fluorocyclopropyl methyl ketone with SO2Cl2 google.comgoogle.com
1-Fluorocyclopropanecarboxylic acid 137081-41-5 C4H5FO2 Commercially available; used in quinolone synthesis innospk.comsigmaaldrich.comacs.org

Exploration of Chiral 1-Fluorocyclopropanecarbonyl Derivatives

The creation of chiral centers is paramount in modern drug discovery. The synthesis of enantiomerically pure fluorinated cyclopropanes has been a significant focus. An enantioselective approach to ring-fused 1-fluorocyclopropane-1-carboxylate derivatives has been developed as a key step toward the synthesis of the mGluR2 receptor agonist MGS0028. nih.gov This method utilizes a Trost asymmetric allylic alkylation (AAA) reaction to establish the crucial stereochemistry. nih.gov

Other strategies for asymmetric cyclopropanation have also been reported. Rhodium-catalyzed reactions of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes have been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org While this method focuses on trifluoromethyl groups, the underlying principles of using chiral catalysts for stereoselective cyclopropanation are broadly applicable. Furthermore, the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids represents another viable route to chiral fluorocyclopropanes. wikipedia.org

Table 3: Methods for Chiral 1-Fluorocyclopropane Derivative Synthesis

Method Key Reagents/Catalyst Stereoselectivity Target/Example Product Reference
Asymmetric Allylic Alkylation & Epoxidation Trost ligand, Ti(Oi-Pr)4 High enantio- and stereoselectivity Ring-fused 1-fluorocyclopropane-1-carboxylate nih.gov
Rhodium-Catalyzed Cyclopropanation Rh2(R-PTAD)4 >94% de, 88–98% ee Trifluoromethyl-substituted cyclopropanes organic-chemistry.org

Development of Novel Fluorinated Cyclopropane Scaffolds from the Compound

This compound and its derivatives are valuable starting materials for constructing novel and complex molecular scaffolds for use in drug discovery and materials science. The fluorocyclopropane (B157604) moiety can act as a bioisostere for other chemical groups, offering a way to fine-tune the properties of a lead compound. nih.gov

A significant development is the use of a novel (1-fluorocyclopropyl)tin reagent for the direct introduction of the 1-fluorocyclopropyl group onto various scaffolds via Stille cross-coupling. researchgate.net This reaction is tolerant of numerous functional groups, enabling the creation of a diverse library of molecules. The stability of the installed 1-fluorocyclopropyl group was demonstrated through various post-functionalization reactions, highlighting the robustness of this building block. researchgate.net

The practical application of these building blocks is exemplified in the diastereoselective synthesis of fluorocyclopropyl analogues of Cabozantinib, a known kinase inhibitor. nih.gov By investigating the "trans-fluorine effect" on the hydrolysis selectivity of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, researchers could selectively access both cis and trans diastereomers of the final drug analogue. This work underscores how the subtle stereoelectronic effects of the fluorine atom can be harnessed to control reactivity and build complex, biologically active scaffolds. nih.gov

Table 4: Examples of Novel Scaffolds from 1-Fluorocyclopropane Derivatives

Scaffold Type Synthetic Strategy Key Intermediate Application/Significance Reference
1-Aryl-1-fluorocyclopropanes Stille Cross-Coupling (1-Fluorocyclopropyl)tributylstannane Direct introduction of the 1-fluorocyclopropyl moiety; avoids PFAS reagents researchgate.net
Fluorocyclopropyl Cabozantinib Analogues Diastereoselective Hydrolysis/Amide Coupling Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Fine-tuning of kinase inhibitor properties; improved selectivity nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A significant challenge lies in developing synthetic pathways to 1-fluorocyclopropanecarbonyl chloride that are not only high-yielding but also adhere to the principles of green chemistry. rsc.org Current methods for creating fluorinated cyclopropanes often rely on the generation of fluorine-containing carbenes, which then react with alkenes. beilstein-journals.org While effective, these methods can involve harsh reagents or precursors that are not environmentally benign.

Future research should focus on:

Catalytic Approaches: Investigating novel transition-metal-catalyzed reactions, such as those employing nickel or copper, could provide more direct and efficient routes. thieme.dersc.org A key goal is to develop catalytic systems that enable the stereocontrolled synthesis of the fluorocyclopropane (B157604) ring.

Sustainable Reagents: The exploration of greener fluorinating agents and carbene precursors is essential. This includes moving away from traditional halodifluoromethanes towards reagents that are less hazardous and have a lower environmental impact. beilstein-journals.org

Photocatalysis and Biocatalysis: Light-driven reactions and enzymatic processes represent cutting-edge frontiers. thieme.de Developing a photocatalytic cycle or identifying an engineered enzyme capable of constructing the 1-fluorocyclopropane motif could offer a highly sustainable and selective synthetic strategy. researchgate.net The use of engineered myoglobin-based catalysts has already shown promise for the stereoselective synthesis of other fluorinated cyclopropanes. researchgate.net

Table 1: Potential Synthetic Strategies and Future Research Focus

Synthetic Approach Current Status for Related Compounds Future Direction for this compound
Carbene Addition Established method using various carbene sources. beilstein-journals.org Develop routes using sustainable carbene precursors and catalysts.
Metal-Catalyzed Cyclization Nickel-catalyzed intramolecular couplings have been demonstrated for related structures. thieme.de Design of specific catalysts for direct and stereoselective cyclopropanation.
Ring-Opening Reactions Ring-opening of gem-difluorocyclopropanes is well-studied. rsc.orgnih.gov Exploration of ring-contraction or modification pathways from larger fluorinated rings.

| Biocatalysis | Engineered enzymes used for stereoselective synthesis of fluorinated cyclopropanes. researchgate.net | Screening and engineering of enzymes for the direct synthesis of the target molecule or its precursors. |

Expanding the Scope of Synthetic Applications for Complex Molecule Construction

The true value of this compound lies in its potential as a building block. The fluorinated cyclopropane (B1198618) motif is highly sought after in medicinal chemistry and agrochemicals for its ability to fine-tune properties such as metabolic stability, cell permeability, and binding affinity. thieme.deresearchgate.netrsc.org The carbonyl chloride functionality provides a reactive handle for incorporating this valuable motif into larger, more complex molecules.

Future research efforts will likely concentrate on:

Pharmaceuticals: Using this compound to synthesize novel drug candidates. The rigid cyclopropane ring and the fluorine atom can serve as a bioisosteric replacement for other chemical groups, potentially improving the pharmacokinetic profile of known active compounds. thieme.dersc.org For instance, fluorinated cyclopropane derivatives have been successfully incorporated into selective serotonin (B10506) (5-HT2C) receptor agonists. nih.gov

Agrochemicals: The development of new pesticides and herbicides containing the 1-fluorocyclopropyl group is a promising avenue, as fluorine substitution is a common strategy for enhancing the potency and stability of agrochemicals. rsc.org

Peptidomimetics: The synthesis of fluorinated cyclopropane amino acid (FCAA) analogues has been reported, and this compound could serve as a key starting material for novel FCAA structures to be incorporated into peptides. nih.govresearchgate.net

Advanced Mechanistic Insights into Fluorine-Mediated Reactivity

A deeper, more fundamental understanding of how the fluorine atom modulates the electronic structure and reactivity of the cyclopropane ring and the adjacent carbonyl chloride is crucial for its rational application in synthesis. The introduction of fluorine significantly alters the properties of the three-membered ring, including bond lengths and ring-strain energy. rsc.org

Key areas for future investigation include:

Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and conformational preferences. researchgate.net Such studies can elucidate the stabilizing or destabilizing interactions caused by the fluorine atom, such as the alignment of C-F bonds relative to other functional groups. researchgate.net

Spectroscopic and Kinetic Studies: Detailed experimental analysis of reaction kinetics and intermediates will provide empirical data to validate computational models. Understanding the mechanism of ring-opening reactions, which are common for strained fluorinated cyclopropanes, is particularly important. rsc.orgnih.gov

Regioselectivity and Stereoselectivity: Research is needed to predict and control the regioselectivity of reactions. For example, in ring-opening reactions of related compounds, different metal catalysts can activate different C-C bonds within the ring, leading to a variety of products. rsc.org Understanding these subtleties is key to harnessing the synthetic potential of this compound.

Interdisciplinary Research Opportunities for Novel Material Development

Beyond life sciences, the unique physicochemical properties imparted by the fluorinated cyclopropane motif open doors to new materials with advanced functionalities. The combination of rigidity, polarity, and fluorine's unique characteristics can be exploited in materials science.

Promising interdisciplinary research directions include:

Polymer Chemistry: this compound could be used as a monomer or a modifying agent to create novel fluorinated polymers. Such materials could exhibit desirable properties like low surface energy, high thermal stability, and specific dielectric properties. researchgate.net

Liquid Crystals: Selectively fluorinated cyclopropanes have been incorporated into liquid crystal scaffolds. nih.gov The dipole moment introduced by the C-F bond can influence the dielectric anisotropy of the resulting material, a key parameter for display technologies. This compound could serve as a precursor to new liquid crystal structures. nih.gov

Surface Science: The development of coatings and surfaces with tailored hydrophobicity and oleophobicity is another potential application, driven by the low surface energy often associated with fluorinated compounds. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
1-chloro-cyclopropanecarbonyl chloride
gem-difluorocyclopropanes
5-HT2C receptor agonists

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluorocyclopropanecarbonyl chloride, and how can its purity be confirmed?

  • Methodological Answer : The compound is synthesized via fluorination of cyclopropanecarbonyl chloride precursors. A typical approach involves halogen exchange reactions using fluorinating agents like KF or Selectfluor® under anhydrous conditions. Post-synthesis, purity is confirmed via gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR spectroscopy (δ range: -180 to -220 ppm for CF groups). Quantitative analysis of residual solvents (e.g., THF, DCM) should adhere to ICH guidelines using headspace GC. For structural validation, FT-IR (C=O stretch ~1800 cm⁻¹) and elemental analysis (theoretical C: 34.8%, F: 13.8%, Cl: 25.7%) are critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity as an acyl chloride and potential HF release, use glove boxes or fume hoods with HEPA filters. Personal protective equipment (PPE) must include acid-resistant gloves (e.g., neoprene) and full-face shields. Storage requires anhydrous conditions under inert gas (argon/nitrogen) in amber glass bottles. Spills should be neutralized with sodium bicarbonate slurry. Regulatory databases like CAMEO Chemicals and ECHA provide hazard classifications (e.g., GHS Category 1B for acute toxicity) .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the cyclopropane ring may reduce reactivity compared to linear analogs. Kinetic studies using stopped-flow UV-Vis spectroscopy (monitoring at λ = 250–300 nm) can quantify rate constants. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and transition-state geometries .

Q. What spectroscopic techniques resolve structural ambiguities between this compound and its chloro analog?

  • Methodological Answer :

TechniqueThis compound1-Chlorocyclopropanecarbonyl Chloride
¹H NMR Cyclopropane H: δ 1.8–2.2 (m)Cyclopropane H: δ 1.7–2.1 (m)
¹⁹F NMR δ -195 ppm (s)Not applicable
HRMS [M+H]⁺: m/z 140.9640 (calc.)[M+H]⁺: m/z 137.9640 (calc.)
X-ray crystallography is definitive, with C-F bond length ~1.34 Å vs. C-Cl ~1.76 Å .

Q. How can researchers address contradictions in reported yields for fluorocyclopropane derivatives across studies?

  • Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic Design of Experiments (DoE) using parameters like fluorinating agent equivalents (1.2–2.0 eq.), temperature (-20°C to 25°C), and reaction time (2–24 hrs) can optimize yield. Reproducibility requires strict adherence to Schlenk techniques for moisture-sensitive steps. Meta-analyses of literature data (e.g., Web of Science, Reaxys) should exclude studies with incomplete experimental details .

Methodological Challenges in Data Interpretation

Q. What strategies mitigate ring-strain effects during functionalization of this compound?

  • Methodological Answer : Strain energy (~27 kcal/mol for cyclopropane) destabilizes intermediates. Use low-temperature kinetics (-78°C) to trap intermediates or employ stabilizing additives (e.g., crown ethers for anion coordination). In situ FT-IR monitors ring-opening side reactions (e.g., via loss of C=O intensity). Compare strain effects computationally using Molecular Mechanics (MM2) simulations .

Q. How can researchers validate the stability of this compound under long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS ; common byproducts include cyclopropanecarboxylic acid (hydrolysis) and fluorocyclopropane (decarbonylation). Storage in molecular sieve-dried solvents (e.g., hexane) extends shelf life. Regulatory guidelines (ICH Q1A) outline acceptance criteria for purity (>98%) .

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Feasible Synthetic Routes

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1-fluorocyclopropanecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-fluorocyclopropanecarbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.